5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime
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Overview
Description
5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime is a chemical compound with the molecular formula C13H17F2NO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone involves several steps. Firstly, magnesium chips and solvent are mixed in a specific proportion. Then, 1-chloro-4-methoxy butane is added to react, synthesizing 4-methoxyl butyl magnesium chloride. 4-trifluoromethyl benzonitrile is then added to the solution obtained in the last step to react. After the reaction ends, solid products are obtained after filtering, adjusting the PH value, washing the organic phase with water, and steaming out the solvent. The obtained solid products are then decompressed and rectified to obtain the finished product .Molecular Structure Analysis
The molecular weight of this compound is 257.28 g/mol . The molecular structure can be viewed using specific software .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.28 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Properties
IUPAC Name |
(NZ)-N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZAYCAXLZIHL-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NO)C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N/O)/C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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